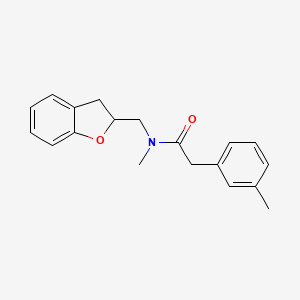![molecular formula C22H28N2O2 B6032014 1-[(4-tert-butylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B6032014.png)
1-[(4-tert-butylphenoxy)acetyl]-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-tert-butylphenoxy)acetyl]-4-phenylpiperazine, also known as TAK-659, is a small molecule inhibitor with potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases. This compound has been shown to selectively inhibit the activity of certain enzymes involved in the regulation of cell growth and survival, making it a promising candidate for targeted therapy.
Mécanisme D'action
1-[(4-tert-butylphenoxy)acetyl]-4-phenylpiperazine selectively inhibits the activity of certain enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in the regulation of cell growth and survival, and their inhibition by this compound can lead to the death of cancer cells and the enhancement of immune cell activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including inhibition of BTK and ITK activity, induction of apoptosis (programmed cell death) in cancer cells, and enhancement of immune cell activity. These effects make this compound a promising candidate for targeted therapy in the treatment of cancer and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(4-tert-butylphenoxy)acetyl]-4-phenylpiperazine is its selectivity for BTK and ITK, which reduces the risk of off-target effects and toxicity. However, one limitation is the need for further research to determine the optimal dosage and administration schedule for this compound in clinical settings.
Orientations Futures
Future research on 1-[(4-tert-butylphenoxy)acetyl]-4-phenylpiperazine could focus on several areas, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in the treatment of cancer and autoimmune diseases.
2. Investigation of the potential use of this compound in combination with other targeted therapies or conventional chemotherapy.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Exploration of the potential use of this compound in the treatment of other diseases or conditions, such as viral infections or inflammatory disorders.
Conclusion
In conclusion, this compound is a small molecule inhibitor with promising potential for targeted therapy in the treatment of cancer and autoimmune diseases. Its selective inhibition of BTK and ITK activity, induction of apoptosis in cancer cells, and enhancement of immune cell activity make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of 1-[(4-tert-butylphenoxy)acetyl]-4-phenylpiperazine involves several steps, beginning with the reaction of 4-tert-butylphenol with acetic anhydride to form 4-tert-butylphenoxyacetic acid. This intermediate is then reacted with 4-phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Applications De Recherche Scientifique
1-[(4-tert-butylphenoxy)acetyl]-4-phenylpiperazine has been the subject of numerous scientific studies investigating its potential therapeutic applications. In preclinical models, this compound has been shown to inhibit the growth of cancer cells and to enhance the activity of certain immune cells involved in the body's defense against cancer and other diseases.
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,3)18-9-11-20(12-10-18)26-17-21(25)24-15-13-23(14-16-24)19-7-5-4-6-8-19/h4-12H,13-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLJAHFKRIANKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6031931.png)
amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B6031936.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B6031940.png)

![4-fluoro-N-({1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6031945.png)
![3-({[1-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6031949.png)
![1-(2-fluorobenzyl)-5-{[4-(4-quinazolinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6031960.png)
![N-(3-methoxypropyl)-6-[2-(2-pyridinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6031962.png)
![{1-[3-(hydroxymethyl)-4-isopropoxybenzyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6031965.png)
![N'-[2-(2,6-dimethylphenoxy)acetyl]propanohydrazide](/img/structure/B6031997.png)
![4-[2-oxo-2-(3-propionyl-1-piperidinyl)ethyl]-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one](/img/structure/B6032000.png)
![3,5-dimethyl-2-(4-methylphenyl)-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6032006.png)
![N-(4-methylphenyl)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B6032022.png)
![2-{1-(2-fluorobenzyl)-4-[3-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6032025.png)